(5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
Preparation Methods
The synthesis of (5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with boron reagents, such as tetraalkoxydiborane or dialkoxyhydroborane.
Directed Ortho-Metallation (DoM) and Borylation: This approach involves the metalation of a specific position on the pyridine ring, followed by borylation.
Chemical Reactions Analysis
(5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
(5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: The compound is of interest for the development of new pharmaceuticals due to its potential biological activity.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The specific molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
(5-Chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl)boronic acid can be compared with other boronic acid derivatives:
3-Pyridinylboronic Acid: This compound is similar in structure but lacks the chloro and piperidinyl groups, which may affect its reactivity and applications.
4-Pyridinylboronic Acid: Another similar compound, differing in the position of the boronic acid group on the pyridine ring.
Pinacol Boronic Esters: These esters are valuable building blocks in organic synthesis and have different reactivity compared to boronic acids.
Properties
Molecular Formula |
C11H16BClN2O2 |
---|---|
Molecular Weight |
254.52 g/mol |
IUPAC Name |
[5-chloro-6-(4-methylpiperidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BClN2O2/c1-8-2-4-15(5-3-8)11-10(13)6-9(7-14-11)12(16)17/h6-8,16-17H,2-5H2,1H3 |
InChI Key |
CLANOBNCOWLYOK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCC(CC2)C)Cl)(O)O |
Origin of Product |
United States |
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